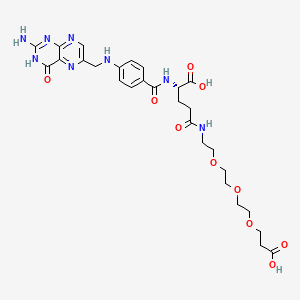
Folate-PEG3-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-PEG3-C2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is an acid fragment of Folate-PEG3-NHS ester and is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules . This compound combines folic acid with a PEG linker, which allows it to target folate receptors that are overexpressed on the surface of certain cells, including many cancer cells .
Preparation Methods
The synthesis of Folate-PEG3-C2-acid involves several steps. One common method is the W1/O/W2 technique, which is used to synthesize folate-functionalized nanoparticles . The process involves the following steps:
Preparation of the organic phase: Dissolve the folate-PEG3-NHS ester in an organic solvent.
Emulsification: Add the organic phase to an aqueous phase containing a surfactant, followed by sonication to form an emulsion.
Solvent evaporation: Remove the organic solvent under reduced pressure to form nanoparticles.
Purification: Purify the nanoparticles using techniques such as dialysis or centrifugation.
Industrial production methods may involve scaling up these processes and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Folate-PEG3-C2-acid undergoes various chemical reactions, including:
Substitution reactions: The compound can react with nucleophiles to form new bonds. For example, it can react with amines to form amide bonds.
Oxidation and reduction reactions: These reactions can modify the functional groups on the compound, affecting its reactivity and stability.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Folate-PEG3-C2-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Targeted drug delivery: The compound is used to deliver therapeutic agents directly to cancer cells by targeting folate receptors, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced imaging and diagnostics: This compound is used in the development of imaging systems that precisely locate and track disease progression.
Receptor quantification: The compound is used to quantify folate receptors on cell surfaces, providing insights into cellular behaviors and disease states.
Nanoparticle synthesis: It is used to synthesize folate-functionalized nanoparticles for various biomedical applications, including drug delivery and imaging.
Mechanism of Action
Folate-PEG3-C2-acid exerts its effects by targeting folate receptors that are overexpressed on the surface of certain cells, including many cancer cells . The folate receptor has a high affinity for folic acid, allowing the compound to bind specifically to these receptors. Once bound, the compound can be internalized by the cell through receptor-mediated endocytosis, delivering therapeutic agents or imaging probes directly to the target cells .
Comparison with Similar Compounds
Folate-PEG3-C2-acid is unique due to its combination of folic acid and a PEG linker, which allows it to target folate receptors with high specificity . Similar compounds include:
Methotrexate: An antifolate drug used in cancer chemotherapy.
Raltitrexed: Another antifolate used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
These compounds share the ability to target folate receptors but differ in their specific structures and mechanisms of action.
Properties
Molecular Formula |
C28H36N8O10 |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1 |
InChI Key |
ZRMDXRKPSYWJMC-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















